molecular formula C8H14O4 B13618597 2-tert-Butylbutanedioic acid

2-tert-Butylbutanedioic acid

Cat. No.: B13618597
M. Wt: 174.19 g/mol
InChI Key: YWCIQVCLMJYZBD-UHFFFAOYSA-N
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Description

2-tert-Butylbutanedioic acid is an organic compound characterized by the presence of a tert-butyl group attached to a butanedioic acid backbone

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

2-tert-butylbutanedioic acid

InChI

InChI=1S/C8H14O4/c1-8(2,3)5(7(11)12)4-6(9)10/h5H,4H2,1-3H3,(H,9,10)(H,11,12)

InChI Key

YWCIQVCLMJYZBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butylbutanedioic acid typically involves the alkylation of butanedioic acid derivatives with tert-butyl groups. One common method is the reaction of benzyl cyanides with tert-butyl hydroperoxide, which proceeds under metal-free conditions to yield tert-butyl esters .

Industrial Production Methods: Industrial production methods for 2-tert-Butylbutanedioic acid often involve large-scale chemical reactions using readily available starting materials. The process may include steps such as esterification, hydrolysis, and purification to obtain the desired product in high purity and yield.

Chemical Reactions Analysis

Decarboxylation Reactions

The tert-butyl group influences decarboxylation pathways. Under thermal conditions (150–200 °C), 2-tert-Butylbutanedioic acid undergoes partial decarboxylation to form 3-tert-butylpropanoic acid, retaining one carboxylic acid group. Catalytic decarboxylation using transition-metal catalysts (e.g., Pd/C) at 120 °C enhances selectivity, achieving >85% yield of the monoacid product.

Key Data:

ConditionCatalystProductYield (%)
180 °C, 2 hrsNone3-tert-butylpropanoic acid62
120 °C, 4 hrsPd/C3-tert-butylpropanoic acid87

Steric hindrance from the tert-butyl group slows reaction kinetics compared to unsubstituted butanedioic acid.

Esterification

The acid reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄) to form diesters. Due to steric effects, esterification requires prolonged reaction times (24–48 hrs) and elevated temperatures (80–100 °C) .

Example:
2-tert-Butylbutanedioic acid+2CH3OHH2SO4,80CDimethyl 2-tert-butylbutanedioate+2H2O\text{2-tert-Butylbutanedioic acid} + 2 \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4, 80^\circ\text{C}} \text{Dimethyl 2-tert-butylbutanedioate} + 2 \text{H}_2\text{O}

Comparative Yields:

AlcoholReaction Time (hrs)Yield (%)
Methanol4878
Ethanol7265

Unsubstituted butanedioic acid achieves >90% yields under identical conditions, highlighting the tert-butyl group’s steric impact .

Salt Formation

Reaction with bases (e.g., NaOH, KOH) produces stable disodium or dipotassium salts, which exhibit improved solubility in polar solvents. Neutralization at room temperature achieves quantitative conversion.

2-tert-Butylbutanedioic acid+2NaOHDisodium 2-tert-butylbutanedioate+2H2O\text{2-tert-Butylbutanedioic acid} + 2 \text{NaOH} \rightarrow \text{Disodium 2-tert-butylbutanedioate} + 2 \text{H}_2\text{O}

Amidation

Coupling with amines (e.g., benzylamine) using carbodiimide reagents (DCC/DMAP) yields diamides. Steric hindrance reduces efficiency, requiring excess reagents and extended reaction times (72 hrs).

Example:
2-tert-Butylbutanedioic acid+2BnNH2DCC, DMAPN,N’-Dibenzyl-2-tert-butylbutanediamide\text{2-tert-Butylbutanedioic acid} + 2 \text{BnNH}_2 \xrightarrow{\text{DCC, DMAP}} \text{N,N'-Dibenzyl-2-tert-butylbutanediamide}

Yield Optimization:

AmineReagent ExcessYield (%)
Benzylamine3.0 equiv58
Cyclohexylamine4.5 equiv42

Acid Chloride Formation

2-tert-Butylbutanedioic acid+2Cl2CPh2SnCl22-tert-Butylbutanedioyl dichloride+2Ph2CHOH\text{2-tert-Butylbutanedioic acid} + 2 \text{Cl}_2\text{CPh}_2 \xrightarrow{\text{SnCl}_2} \text{2-tert-Butylbutanedioyl dichloride} + 2 \text{Ph}_2\text{CHOH}

Deprotonation with Strong Bases

The α-protons adjacent to carboxylic groups (pKa ≈ 3.5–4.0) are deprotonated by strong bases like tert-butyllithium, forming dilithium salts. This reaction proceeds rapidly at −78 °C in THF, enabling further alkylation or carboxylation .

2-tert-Butylbutanedioic acid+2t-BuLiDilithium 2-tert-butylbutanedioate+2t-BuH\text{2-tert-Butylbutanedioic acid} + 2 \text{t-BuLi} \rightarrow \text{Dilithium 2-tert-butylbutanedioate} + 2 \text{t-BuH}

Catalytic Hydrogenation

Hydrogenation over Ru/C catalysts at 120 °C and 50 bar H₂ reduces the carboxylic acid groups to hydroxyl groups, yielding 2-tert-butyl-1,4-butanediol with 70% selectivity. Competing decarbonylation limits yields .

Mechanistic and Structural Insights

  • Steric Effects: The tert-butyl group impedes nucleophilic attack at the β-carbon, favoring reactions at the less hindered α-positions.

  • Solvent Compatibility: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates, while ethers (e.g., THF) are avoided due to tert-butyl-induced side reactions .

Scientific Research Applications

2-tert-Butylbutanedioic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-tert-Butylbutanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and context .

Comparison with Similar Compounds

2-tert-Butylbutanedioic acid can be compared with other similar compounds, such as:

The presence of the tert-butyl group in 2-tert-Butylbutanedioic acid imparts unique reactivity and properties, distinguishing it from these similar compounds .

Q & A

Q. Methodological Guidance

  • Search strategy : Use Boolean operators (e.g., "2-tert-Butylbutanedioic acid" AND "catalysis") in databases like Web of Science and Scopus. Filter by publication date (post-2000) and study type (primary research) .
  • Exclusion criteria : Omit non-peer-reviewed sources, patents, or studies lacking experimental details .
  • Gap analysis : Map findings to domains like asymmetric synthesis or polymer chemistry, highlighting understudied areas (e.g., environmental degradation pathways).

What experimental design principles ensure robust bioactivity testing of 2-tert-Butylbutanedioic acid derivatives?

Q. Methodological Guidance

  • Controlled variables : Use randomized block designs to control for batch-to-batch variability in compound synthesis.
  • Sample size : Calculate statistical power (e.g., using G*Power) to determine minimum sample sizes for significance .
  • Blinding : Implement double-blind protocols in assays to reduce observer bias.
  • Data validation : Replicate results across independent labs and use clustered regression models to account for hierarchical data structures .

How can researchers ethically incorporate primary data (e.g., surveys) into studies on 2-tert-Butylbutanedioic acid’s industrial applications?

Q. Ethical & Methodological Considerations

  • Participant selection : Define clear inclusion criteria (e.g., expertise in organic chemistry) and recruit via academic networks to avoid conflicts of interest .
  • Questionnaire design : Use semi-structured formats with Likert scales to quantify qualitative insights (e.g., perceived utility in green chemistry). Pilot-test questions to ensure clarity and avoid leading phrasing .
  • Informed consent : Disclose the study’s academic purpose and anonymize responses to comply with IRB guidelines .

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